Due to the presence of two amine groups, 1,12-Dodecanediamine can be used as a precursor molecule for synthesizing more complex molecules with potential medicinal applications. These can be drugs targeting specific diseases or diagnostic tools. However, specific research on 1,12-Dodecanediamine in this area is limited [].
The long, carbon chain and the presence of amine groups make 1,12-Dodecanediamine a candidate for polymer synthesis. By incorporating it into polymer chains, scientists could potentially create new materials with specific properties like strength, flexibility, or self-assembly capabilities. Research into polymers containing diamines is ongoing, but specific studies on 1,12-Dodecanediamine are scarce [].
The diamine structure of 1,12-Dodecanediamine might be useful in developing new materials for various applications. For instance, it could be used in creating conductive polymers for use in electronics or sensors. However, more research is needed to explore this possibility [].
1,12-Diaminododecane, also known as dodecane-1,12-diamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It features two amine groups located at the terminal ends of a dodecane chain. This compound is classified as an alkane-alpha,omega-diamine and is recognized for its potential applications in various chemical syntheses and industrial processes. The compound has a molecular weight of approximately 201.371 g/mol and is typically presented as a colorless to pale yellow liquid .
These reactions highlight the versatility of 1,12-diaminododecane in synthetic organic chemistry .
Due to these properties, caution is advised when handling this compound.
1,12-Diaminododecane can be synthesized through several methods:
These methods allow for the production of the compound in varying degrees of purity and yield.
1,12-Diaminododecane finds applications in several fields:
These applications leverage its chemical properties for practical use in manufacturing and research.
Several compounds share structural similarities with 1,12-diaminododecane. Here are a few notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1,6-Diaminohexane | C₆H₁₄N₂ | Shorter carbon chain; used in nylon synthesis. |
| 1,8-Diaminooctane | C₈H₁₈N₂ | Intermediate for polyamide production; similar reactivity. |
| 1,10-Diaminodecane | C₁₀H₂₂N₂ | Intermediate for polymers; slightly shorter chain. |
| 1,14-Diamino-tetradecane | C₁₄H₃₄N₂ | Longer carbon chain; potential for unique polymer properties. |
Each compound exhibits unique properties due to variations in chain length and functional group positioning. These differences influence their reactivity and suitability for specific applications.
The synthesis of 1,12-diaminododecane traces its origins to early 20th-century organochemical research focused on long-chain diamines. While specific discovery dates are not well-documented, its industrial production emerged alongside advancements in polyamide synthesis, particularly in the development of nylons. Key milestones include:
1,12-Diaminododecane is identified by multiple synonyms reflecting its structural features:
| Synonym | Source |
|---|---|
| 1,12-Dodecanediamine | PubChem, CAS |
| Dodecamethylenediamine | ChemicalBook |
| Dodecyldiamine | Watson International |
| 1,12-Diamino-n-dodecane | NCBI |
Classification:
1,12-Diaminododecane features a straight-chain hydrocarbon backbone with terminal amine groups:
Key characteristics include:
| Property | Value |
|---|---|
| Melting Point | 60–70°C |
| Boiling Point | 187°C (16 Torr) |
| Density | 0.8417 g/cm³ (est.) |
| Solubility | Soluble in ethanol, limited in water |
1,12-Diaminododecane is a monomer in nylon 1212, a polyamide formed via polycondensation with 1,12-dodecanedioic acid. Key attributes include:
| Property | Nylon 1212 |
|---|---|
| Thermal Stability | High melting point (~260°C) |
| Mechanical Strength | Enhanced flexibility due to long methylene chains |
The compound’s amphiphilic nature enables its use in surfactant formulations, reducing surface tension in detergents and emulsions.
1,12-Diaminododecane, also known as dodecamethylenediamine or 1,12-dodecanediamine, represents a significant industrial chemical compound widely utilized in polymer synthesis and pharmaceutical intermediates [1] [2]. This comprehensive review examines the synthesis and preparation methodologies for this compound, focusing on industrial production routes, laboratory synthesis approaches, purification techniques, and analytical quality control requirements. The compound serves as a critical monomer for nylon 1212 production and finds extensive applications in medicinal chemistry as an intermediate for various pharmaceutical compounds [4].
Industrial production of 1,12-diaminododecane predominantly relies on catalytic hydrogenation processes, representing the most economically viable and scalable approach for large-scale manufacturing [1].
The primary industrial route for 1,12-diaminododecane production involves the catalytic hydrogenation of dodecanedinitrile (NC-(CH₂)₁₀-CN) under high-pressure conditions [5]. This process utilizes heterogeneous catalysts, predominantly Raney nickel-based systems, operating under carefully controlled temperature and pressure parameters [6] [7].
The reaction mechanism proceeds through the following pathway:
NC-(CH₂)₁₀-CN + 4H₂ → H₂N-(CH₂)₁₂-NH₂
Industrial-scale operations typically employ reaction conditions of 80-125°C and pressures ranging from 20-50 bar [1] [5]. The process achieves high conversion rates of 85-95% with product purities exceeding 98% [8]. The reaction proceeds through primary imine intermediates, which undergo further hydrogenation to yield the desired primary diamine product [9] [10].
Critical process parameters include maintaining adequate hydrogen supply, controlling reaction temperature to minimize side reactions, and ensuring effective heat removal to prevent catalyst deactivation [8] [7]. The presence of ammonia in the reaction medium enhances selectivity toward primary amine formation by suppressing secondary amine formation through condensation reactions [11] [6].
Raney nickel catalysts represent the industry standard for 1,12-diaminododecane production due to their high activity, selectivity, and cost-effectiveness [1] [11] [12]. Various grades of Raney nickel catalysts are employed, including Davison 2400, Grace 111RW, and Grace M113W, each offering specific advantages in terms of activity and selectivity [11].
The catalytic system operates through a bifunctional mechanism where nickel sites facilitate hydrogen activation while providing adsorption centers for nitrile groups [13] [10]. Recent research has identified the importance of Ni⁰-Ni^δ+ pair sites in achieving superior catalytic performance, with turnover frequencies exceeding 2915 h⁻¹ for nitrile hydrogenation [13].
Catalyst preparation involves activation procedures using aluminum-nickel alloy dissolution in sodium hydroxide solution, followed by washing and conditioning steps [11] [12]. The activated catalyst contains surface hydrogen that rapidly reduces nitriles to amines, with the initial amine formation potentially resulting from stoichiometric reaction rather than catalytic hydrogenation [11].
Industrial operations utilize catalyst loadings of 0.5:1 to 2:1 relative to substrate, with reaction times ranging from 4-20 hours depending on specific process conditions [11] [7]. Catalyst deactivation represents a significant operational concern, primarily caused by poisoning from sulfur-containing impurities, with concentrations as low as 5 mg sulfur per kg feed significantly affecting hydrogenation rates [8].
Laboratory-scale synthesis of 1,12-diaminododecane employs alternative methodologies that offer advantages in terms of reaction conditions and operational simplicity, though often at reduced yields compared to industrial processes.
Reductive amination represents an important laboratory synthesis route, particularly for specialized applications requiring mild reaction conditions [14] [15] [16]. This approach involves the reaction of dodecanedial with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or 2-picoline borane [14] [17].
The process proceeds through imine intermediate formation followed by selective reduction:
OHC-(CH₂)₁₀-CHO + 2NH₃ + 2[H] → H₂N-(CH₂)₁₂-NH₂ + 2H₂O
Laboratory implementations typically employ reaction temperatures of 45°C under atmospheric pressure conditions, offering significant advantages in terms of equipment requirements and operational safety [14] [16]. However, conversion rates are generally limited to 25-65%, requiring careful optimization of reaction parameters including pH control, reducing agent selection, and reaction time [14] [17].
The reductive amination process exhibits strong dependence on substrate structure and reaction conditions. Aromatic substrates demonstrate higher conversion rates due to imine intermediate stabilization through π-system resonance effects [14] [16]. The basicity of primary amines significantly influences reaction outcomes, with lower basicity favoring reduced side reactions and improved selectivity [14].
Key advantages include elimination of high-pressure hydrogen requirements, reduced safety concerns, and compatibility with acid-sensitive protecting groups [15]. Limitations encompass lower conversion rates, complex product separation requirements, and restricted scalability for industrial applications [14] [17].
Hydrothermal synthesis represents a specialized laboratory approach for 1,12-diaminododecane preparation, particularly valuable for producing materials with controlled morphology and particle size characteristics [18] [19] [20]. This method utilizes aqueous reaction media under elevated temperature and pressure conditions, typically 150-220°C and 10-40 bar pressure [18] [21].
The hydrothermal approach employs 1,12-diaminododecane as a structure-directing agent in the synthesis of various inorganic materials, simultaneously demonstrating pathways for diamine synthesis under hydrothermal conditions [22] [18] [19]. Recent developments have shown successful application in preparing cubic-shaped hematite functionalized with amine groups through one-pot hydrothermal reaction of Fe³⁺ with 1,12-diaminododecane [18].
Process advantages include novel morphology control capabilities, environmentally benign reaction conditions using water as the primary solvent, and potential for producing high-purity crystalline products [18] [19]. The technique particularly excels in applications requiring specific particle size distributions and surface functionalization characteristics [21] [23].
However, hydrothermal synthesis faces significant limitations including restricted scalability, extended reaction times of 24-72 hours, and specialized equipment requirements for high-temperature, high-pressure operations [18] [20]. Yields typically range from 60-80%, making this approach primarily suitable for specialized research applications rather than large-scale production [18] [21].
Effective purification of 1,12-diaminododecane requires specialized techniques addressing the unique properties of aliphatic diamines, including high polarity, hygroscopic nature, and tendency toward intermolecular hydrogen bonding [24] [25] [26].
Primary purification approaches include recrystallization from suitable solvents, with tetrahydrofuran (THF) and dichloromethane mixtures proving particularly effective for achieving high-purity crystalline products [24]. The recrystallization process typically employs hot dissolution followed by controlled cooling to promote crystal formation and impurity rejection [26].
Distillation techniques represent another critical purification method, particularly fractional distillation under reduced pressure to minimize thermal decomposition [24] [27]. The compound exhibits a boiling point of approximately 304°C at atmospheric pressure, requiring careful temperature control during distillation operations [1] [28].
Advanced purification methodologies include three-step evaporation processes coupled with deprotonation techniques, proving effective for removing volatile impurities and achieving pharmaceutical-grade purity levels [25]. These processes avoid the use of highly flammable and toxic organic solvents, enhancing operational safety and environmental compatibility [25].
Chromatographic purification techniques, including preparative liquid chromatography, offer high-resolution separation capabilities for removing structurally similar impurities [24] [26]. These methods prove particularly valuable for analytical-grade preparations requiring exceptional purity levels exceeding 99% [28] [29].
Industrial purification processes typically combine multiple techniques in sequence, beginning with crude product washing using organic solvents, followed by recrystallization and final polishing through controlled evaporation or distillation [24] [25]. Quality control throughout the purification process ensures consistent product specifications and regulatory compliance [29] [30].
Comprehensive analytical quality control for 1,12-diaminododecane requires multiple complementary techniques addressing both compositional purity and physical properties [28] [29] [30].
Gas chromatography (GC) analysis represents the primary method for purity determination, utilizing internal standard techniques to achieve quantitative accuracy exceeding 98.5% [28] [31]. The method employs capillary columns specifically designed for amine analysis, such as Agilent CP-Wax for volatile amines and diamines, operating under isothermal conditions at 120°C [32]. Detection typically utilizes flame ionization detectors (FID) providing sensitivity levels of 16 × 10⁻¹² ampere full scale [32].
High-performance liquid chromatography (HPLC) methods offer complementary analysis capabilities, particularly for detecting non-volatile impurities and degradation products [33] [34]. Reversed-phase HPLC using C18 columns with mobile phases consisting of acetonitrile and phosphate buffers enables effective separation of diamine compounds with retention times typically ranging from 5-8 minutes [33] [35].
Titration analysis provides essential quantitative data for amine content determination, typically employing non-aqueous titration with perchloric acid in appropriate solvents [28] [29]. This method achieves accuracy levels comparable to GC analysis while offering simpler instrumentation requirements and faster analytical turnaround times [31] [36].
Physical property determinations include melting point analysis using differential scanning calorimetry (DSC), with specification ranges of 67-69°C for high-purity material [1] [28] [29]. Water content analysis employs Karl Fischer titration, with specifications typically requiring less than 0.1% moisture content to prevent hydrolysis and maintain product stability [30] [37].
Additional quality control parameters encompass residual catalyst content analysis using atomic absorption spectroscopy, targeting nickel concentrations below 10 ppm for pharmaceutical applications [30] [37]. Heavy metals analysis utilizes inductively coupled plasma mass spectrometry (ICP-MS) ensuring total heavy metal content remains below 5 ppm [30].
Color analysis employs visual colorimetry using APHA standards, with specifications typically requiring values below 50 APHA units for acceptable product appearance [37]. Particle size distribution analysis uses laser diffraction techniques, particularly important for applications requiring specific flow and dissolution characteristics [38].
Volatile impurity analysis utilizes gas chromatography-mass spectrometry (GC-MS) for identification and quantification of organic impurities, with total volatile impurity content typically specified below 0.5% [37] [39]. This analysis proves critical for pharmaceutical applications where impurity profiles must meet stringent regulatory requirements [38] [40].
Corrosive;Irritant